molecular formula C20H28N2O3 B13754422 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide CAS No. 57632-67-4

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B13754422
CAS No.: 57632-67-4
M. Wt: 344.4 g/mol
InChI Key: ZASBADBZECAFKT-UHFFFAOYSA-N
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Description

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a pyrrolidine-derived carboxamide compound characterized by a benzoyl group at the 1-position and two butyl substituents on the amide nitrogen. Its molecular formula is C₂₀H₂₈N₂O₃, with a molecular weight of 344.448 g/mol and a calculated LogP of 2.35, indicating moderate lipophilicity . The compound exists in stereoisomeric forms, with the (S)-enantiomer having the CAS number 85248-87-9, while the non-chiral form is registered under 51959-91-2 . Key applications include its use in pharmacokinetic studies and as a reference standard in HPLC separations, where its reverse-phase chromatography behavior on specialized columns (e.g., Newcrom R1) has been optimized .

Properties

CAS No.

57632-67-4

Molecular Formula

C20H28N2O3

Molecular Weight

344.4 g/mol

IUPAC Name

1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C20H28N2O3/c1-3-5-14-21(15-6-4-2)20(25)17-12-13-18(23)22(17)19(24)16-10-8-7-9-11-16/h7-11,17H,3-6,12-15H2,1-2H3

InChI Key

ZASBADBZECAFKT-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Pyrrolidine Ring Formation and 5-Oxo Functionalization

The pyrrolidine ring with a 5-oxo group (a ketone at position 5) is typically synthesized via cyclization of appropriate amino acid derivatives or by oxidation of pyrrolidine precursors.

  • Starting materials may include pyroglutamic acid derivatives or 2-pyrrolidone compounds.
  • Controlled oxidation (e.g., using potassium permanganate or chromium-based reagents) introduces the 5-oxo group selectively.

Benzoylation of the Pyrrolidine Nitrogen

  • The nitrogen at position 1 of the pyrrolidine ring is benzoylated by reaction with benzoyl chloride.
  • Typical conditions involve:
    • Solvent: Dichloromethane or other inert organic solvents.
    • Base: Triethylamine or pyridine to scavenge HCl formed during the reaction.
    • Temperature: Room temperature to mild heating.
  • The reaction proceeds via nucleophilic acyl substitution, producing the N-benzoyl pyrrolidine intermediate.

Formation of the N,N-Dibutyl Carboxamide

  • The carboxamide group is introduced by amidation with dibutylamine.
  • Amidation can be achieved by:
    • Activation of the carboxylic acid or ester precursor (e.g., using coupling reagents like carbodiimides or acid chlorides).
    • Reaction with dibutylamine under anhydrous conditions.
  • The reaction is typically performed at ambient or slightly elevated temperatures.
  • Purification is done by recrystallization or column chromatography to isolate the pure compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Pyrrolidine ring formation Pyroglutamic acid derivative, oxidizing agent Control oxidation to prevent overoxidation
Benzoylation Benzoyl chloride, triethylamine, DCM, RT Use dry solvents; base neutralizes HCl
Amidation Dibutylamine, coupling reagent (e.g., DCC), solvent (THF, DCM), RT to 50 °C Stoichiometric control critical for yield

Purification and Characterization

  • Purification : Recrystallization from suitable solvents or chromatographic techniques.
  • Characterization :
    • High-Performance Liquid Chromatography (HPLC) for purity (>95% target).
    • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structure.
    • Mass Spectrometry (MS) for molecular weight confirmation.
    • Melting point determination for physical purity assessment.

Analytical Method for Quality Control

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is commonly used.
  • Mobile phase: Acetonitrile/water with phosphoric acid (or formic acid for MS compatibility).
  • Columns: Newcrom R1 HPLC column or UPLC columns with 3 µm particles for faster analysis.
  • This method is scalable for preparative separations and impurity isolation.

Industrial Scale Considerations

  • Reaction steps are adapted for continuous flow or batch reactors.
  • Parameters such as temperature, reagent equivalents, and solvent choice are optimized for maximum yield and minimal side products.
  • Use of automated systems for reagent addition and temperature control enhances reproducibility.
  • Waste management and solvent recovery are integral to industrial processes.

Summary Table of Preparation Methodology

Preparation Stage Key Reagents/Conditions Purpose/Outcome Scale Adaptation
Pyrrolidine ring synthesis Pyroglutamic acid derivatives, oxidants Formation of 5-oxopyrrolidine core Batch or flow, oxidation control
Benzoylation Benzoyl chloride, triethylamine, DCM N-Benzoyl substitution at N-1 Scalable, base neutralization
Amidation Dibutylamine, coupling agents Formation of N,N-dibutyl carboxamide Optimized stoichiometry, temp control
Purification Recrystallization, chromatography High purity isolation Scalable purification methods
Analytical QC RP-HPLC with acetonitrile/water/acid Purity and identity confirmation Applicable to lab and industrial

Research Findings and Notes

  • The benzoyl group introduction is critical for biological activity and molecular recognition.
  • The dibutyl substitution affects lipophilicity and pharmacokinetic properties.
  • Controlled oxidation ensures the integrity of the pyrrolidine ring and prevents degradation.
  • HPLC methods developed for this compound can be adapted to related analogs with minor adjustments.
  • Industrial methods focus on stereoselective synthesis when chiral purity is required, employing optically pure starting materials and reagents.

Chemical Reactions Analysis

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the pyrrolidine ring, using reagents like halides or nucleophiles.

    Hydrolysis: The carboxamide functionality can undergo hydrolysis under acidic or basic conditions, leading to the formation of carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical and Biological Applications

1. Organic Synthesis:
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is primarily utilized as a building block in organic chemistry. It facilitates the synthesis of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Table 1: Common Reactions Involving 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide

Reaction TypeDescription
Oxidation Utilizes reagents like potassium permanganate to form oxidized derivatives.
Reduction Employs reducing agents such as lithium aluminum hydride for functional group modification.
Substitution Nucleophilic substitutions at the benzoyl group using sodium methoxide or potassium cyanide.

2. Biological Activity:
Research has indicated that this compound may exhibit potential biological activity, particularly in neuroprotection. A study on related pyrrolidine derivatives showed that they could protect against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity, suggesting that compounds with similar structures could also have neuroprotective effects.

Case Study: Neuroprotective Activity

In a study published in PubMed, a series of derivatives were synthesized and tested for their protective activities against NMDA-induced cytotoxicity. The most potent compound demonstrated significant neuroprotective effects by attenuating calcium influx and improving learning and memory in vivo .

Pharmaceutical Applications

1. Drug Development:
The compound has been explored as a pharmaceutical intermediate and a candidate for drug development due to its potential interactions with biological targets such as enzymes and receptors. Its mechanism of action involves binding to active sites or altering the conformation of target proteins.

2. Antiviral Activity:
Research indicates that derivatives of this compound may inhibit serine protease activity, particularly in the context of hepatitis C virus infections. This suggests potential applications in antiviral drug formulations .

Industrial Applications

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is also valuable in industrial settings for producing specialty chemicals and materials. Its properties make it suitable for applications in polymer production and coatings.

Table 2: Industrial Applications

Application TypeDescription
Specialty Chemicals Used in the formulation of various chemical products due to its unique properties.
Polymers & Coatings Serves as an additive or component in creating durable materials with specific characteristics.

Analytical Methods

To ensure the purity and effectiveness of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide, advanced analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed. A specific method utilizing Newcrom R1 columns has been developed for the scalable analysis and isolation of this compound, making it suitable for pharmacokinetic studies .

Mechanism of Action

The mechanism of action of 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes critical differences between 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide and analogous compounds, highlighting structural, physicochemical, and functional variations:

Compound Name Molecular Formula Molecular Weight (g/mol) LogP CAS Number Key Structural/Functional Differences
1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide C₂₀H₂₈N₂O₃ 344.448 2.35 85248-87-9 (S-form) Contains a benzoyl group and two butyl chains on the amide nitrogen.
N,N-Dibutyl-5-oxopyrrolidine-2-carboxamide (parent) C₁₃H₂₄N₂O₂ 240.342 1.97 51959-86-5 Lacks the benzoyl group; reduced molecular weight and lipophilicity.
1-(Benzoyl)-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide C₁₉H₂₆N₂O₃ 330.422 ~2.1* Not explicitly listed Propyl substituents instead of butyl; shorter alkyl chains reduce steric bulk and slightly lower LogP.
1-Benzoylpiperidine C₁₂H₁₅NO 189.25 ~2.8* 13504-85-3 Six-membered piperidine ring instead of pyrrolidine; altered ring strain and potential binding affinity.
1-Benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate C₁₅H₁₇NO₅ 291.30 ~1.5* 6404-31-5 Additional hydroxyl and carboxylate ester groups; higher polarity and lower LogP.

*Estimated based on structural analogs.

Structural and Functional Insights

The parent compound (N,N-dibutyl-5-oxopyrrolidine-2-carboxamide) lacks the benzoyl group, resulting in a 104 g/mol lower molecular weight and a 0.38-unit reduction in LogP, which may diminish membrane permeability in biological systems .

Ring System Variations :

  • The piperidine analog (1-benzoylpiperidine) features a six-membered ring, which introduces different conformational flexibility compared to the five-membered pyrrolidine core. This could influence binding interactions in enzyme inhibition studies .

Pharmacokinetic and Analytical Relevance

  • Chromatographic Separation : The (S)-enantiomer is separable using Newcrom R1 columns with acetonitrile/water/phosphoric acid mobile phases, a method critical for isolating impurities in preparative workflows .
  • Metabolic Stability : The benzoyl group in 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide may slow metabolic degradation compared to the hydroxylated analog (CAS 6404-31-5), which is more prone to phase I oxidation .

Biological Activity

1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, mechanisms of action, and biological activities, particularly focusing on its antimicrobial and anticancer properties.

Molecular Characteristics:

PropertyDetails
CAS No. 51959-91-2
Molecular Formula C20H28N2O3
Molecular Weight 344.4 g/mol
IUPAC Name 1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide
InChI Key ZASBADBZECAFKT-UHFFFAOYSA-N

The compound features a pyrrolidine ring substituted with a benzoyl group and dibutyl chains, enhancing its lipophilicity and potential bioactivity.

The biological activity of 1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is attributed to its interactions with various molecular targets, including enzymes and receptors. These interactions can lead to alterations in cellular pathways, influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related pyrrolidine derivatives. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive pathogens. The structure-activity relationship (SAR) indicates that modifications can enhance efficacy against resistant strains, making these compounds promising candidates for antibiotic development .

Case Study:
A study evaluating various 5-oxopyrrolidine derivatives found that specific substitutions led to improved antimicrobial activity against resistant S. aureus strains. Compounds with nitro-thiophene substituents exhibited potent activity, suggesting that structural modifications can significantly impact biological effectiveness .

Anticancer Activity

The anticancer potential of 1-benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide is supported by findings from related compounds. For example, studies on pyrrolidine derivatives have shown promising results in inhibiting the growth of A549 lung adenocarcinoma cells. Compounds were tested for cytotoxicity using MTT assays, revealing that certain structural features correlated with enhanced anticancer activity .

Research Findings:

  • In vitro studies demonstrated that some derivatives reduced the viability of A549 cells significantly when compared to standard treatments like cisplatin.
  • Compounds bearing free amino groups showed more potent anticancer activity than those with acetylamino fragments, indicating the importance of functional group positioning in enhancing biological effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzoyl-N,N-dibutyl-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be tailored to improve yield?

  • Methodology : Start with a pyrrolidinone core (5-oxopyrrolidine) and introduce substituents via sequential acylation and alkylation. For the benzoyl group, use benzoyl chloride in anhydrous dichloromethane with a base like triethylamine. For N,N-dibutylation, employ dibutylamine under reflux with a coupling agent such as HATU or DCC. Optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) and monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures can isolate the product. Confirm purity (>98%) via HPLC with a C18 column .

Q. How can the stereochemical integrity of the pyrrolidine ring be maintained during synthesis?

  • Strategy : Use chiral auxiliaries or enantioselective catalysts (e.g., Evans’ oxazolidinones) during ring formation. Monitor optical rotation and confirm enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to assign protons (e.g., benzoyl aromatic protons at ~7.5 ppm) and carbons (carbonyl at ~170 ppm).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated for analogous pyrrolidinecarboxamides .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid dust generation (risk of inhalation) and store in sealed containers under inert gas (N2_2) .
  • Emergency Measures : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Use dry chemical extinguishers for fires .

Advanced Research Questions

Q. How does the steric bulk of N,N-dibutyl groups influence the compound’s reactivity or biological activity?

  • Experimental Design : Synthesize analogs with varying alkyl chain lengths (e.g., methyl, pentyl) and compare:

  • Lipophilicity : Measure logP values via shake-flask method.
  • Bioactivity : Test in receptor-binding assays (e.g., kinase inhibition) to correlate steric effects with IC50_{50} values.
  • Computational Modeling : Use molecular docking (AutoDock Vina) to assess binding pocket accessibility .

Q. What are the stability profiles of this compound under acidic/basic conditions, and how can degradation products be identified?

  • Stability Studies : Incubate the compound in pH 1–13 buffers at 37°C. Sample at intervals (0, 24, 48 hrs) and analyze via LC-MS.
  • Degradation Pathways : Hydrolysis of the amide bond is likely under strong acidic/basic conditions. Identify fragments (e.g., benzoic acid, pyrrolidinone) using MS/MS .

Q. How can computational methods predict the compound’s physicochemical properties?

  • Tools : Use ACD/Labs Percepta for logP, pKa, and solubility predictions. Validate experimentally (e.g., solubility via saturation shake-flask method).
  • Quantum Mechanics : DFT calculations (Gaussian 09) to model electron distribution and reactive sites (e.g., electrophilic carbonyl) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Troubleshooting :

  • Purity Verification : Re-test the compound with orthogonal methods (e.g., NMR, elemental analysis).
  • Assay Conditions : Standardize cell lines, serum concentrations, and incubation times. Use positive controls (e.g., known kinase inhibitors) .
    • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., N-benzylpyrrolidinecarboxamides) to identify trends .

Q. How can in vitro activity data be translated to in vivo models for this compound?

  • Pharmacokinetics : Measure plasma stability (e.g., mouse plasma incubation), metabolic half-life (CYP450 assays), and bioavailability (oral vs. IV administration in rodents).
  • Toxicology : Conduct acute toxicity studies (LD50_{50}) and histopathological analysis of liver/kidney tissues .

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